molecular formula C14H14O3 B14202300 2',3'-Dimethoxy[1,1'-biphenyl]-2-ol CAS No. 855629-52-6

2',3'-Dimethoxy[1,1'-biphenyl]-2-ol

Cat. No.: B14202300
CAS No.: 855629-52-6
M. Wt: 230.26 g/mol
InChI Key: VJEUXOINDMQSOP-UHFFFAOYSA-N
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Description

2’,3’-Dimethoxy[1,1’-biphenyl]-2-ol is an organic compound with the molecular formula C14H14O3 It is a derivative of biphenyl, where two methoxy groups are attached to the biphenyl structure at the 2’ and 3’ positions, and a hydroxyl group is attached at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethoxy[1,1’-biphenyl]-2-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of 2’,3’-Dimethoxy[1,1’-biphenyl]-2-ol may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethoxy[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’,3’-Dimethoxy[1,1’-biphenyl]-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Dimethoxy[1,1’-biphenyl]-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups can affect the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dimethoxy[1,1’-biphenyl]
  • 2,2’-Dimethoxy[1,1’-biphenyl]
  • 3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diol

Uniqueness

2’,3’-Dimethoxy[1,1’-biphenyl]-2-ol is unique due to the specific positioning of its methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

855629-52-6

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)phenol

InChI

InChI=1S/C14H14O3/c1-16-13-9-5-7-11(14(13)17-2)10-6-3-4-8-12(10)15/h3-9,15H,1-2H3

InChI Key

VJEUXOINDMQSOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CC=CC=C2O

Origin of Product

United States

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